molecular formula C14H18ClF3N4O2 B14930972 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide

Cat. No.: B14930972
M. Wt: 366.76 g/mol
InChI Key: ABGULVXQLNMREC-UHFFFAOYSA-N
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Description

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a chloro, cyclopropyl, and trifluoromethyl group, along with a morpholine ring attached via a propanamide linkage. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone, followed by chlorination and introduction of the cyclopropyl and trifluoromethyl groups.

    Attachment of the Morpholine Ring: This involves the reaction of the pyrazole intermediate with morpholine under appropriate conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzotrifluoride
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3,4,5-Trichloropyridine

Uniqueness

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE stands out due to its unique combination of functional groups and structural features. The presence of the pyrazole ring with chloro, cyclopropyl, and trifluoromethyl substitutions, along with the morpholine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H18ClF3N4O2

Molecular Weight

366.76 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H18ClF3N4O2/c15-11-12(9-1-2-9)22(20-13(11)14(16,17)18)4-3-10(23)19-21-5-7-24-8-6-21/h9H,1-8H2,(H,19,23)

InChI Key

ABGULVXQLNMREC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)NN3CCOCC3)C(F)(F)F)Cl

Origin of Product

United States

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